molecular formula C14H15ClN4O4 B402384 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B402384
M. Wt: 338.74g/mol
InChI Key: SEDCDHCUBOHFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of Substituents: The chloro, methyl, and nitro groups can be introduced through electrophilic substitution reactions using appropriate reagents such as chlorinating agents, methylating agents, and nitrating agents.

    Acetamide Formation: The final step involves the reaction of the substituted pyrazole with 4-methoxybenzylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Iron powder and hydrochloric acid or hydrogen gas with a nickel catalyst.

    Substitution: Sodium methoxide or other nucleophiles under basic conditions.

Major Products

    Reduction: Formation of 2-(4-Amino-5-methyl-3-nitro-pyrazol-1-yl)-N-(4-methoxy-benzyl)-acetamide.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox activity, while the pyrazole ring can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-5-methyl-3-nitro-pyrazol-1-yl)-N-(4-methoxy-phenyl)-acetamide
  • 2-(4-Chloro-5-methyl-3-nitro-pyrazol-1-yl)-N-(4-hydroxy-benzyl)-acetamide
  • 2-(4-Chloro-5-methyl-3-nitro-pyrazol-1-yl)-N-(4-methoxy-benzyl)-propionamide

Uniqueness

The unique combination of functional groups in 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE provides it with distinct chemical and biological properties. The presence of the methoxybenzyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

Molecular Formula

C14H15ClN4O4

Molecular Weight

338.74g/mol

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C14H15ClN4O4/c1-9-13(15)14(19(21)22)17-18(9)8-12(20)16-7-10-3-5-11(23-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,20)

InChI Key

SEDCDHCUBOHFCT-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-])Cl

Origin of Product

United States

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